Ala-Ala-Asn Linker vs. ValCit Linker: Comparative Legumain vs. Cathepsin B Lysosomal Cleavage Kinetics
In a direct head-to-head comparison, Asn-containing linker sequences (including Ala-Ala-Asn) are specifically cleaved by lysosomal legumain, whereas the traditional ValCit-PAB linker relies on cathepsin B processing. Quantitative lysosomal cleavage assays using tritosomal preparations demonstrated that AsnAsn-linked ADCs exhibit cleavage kinetics comparable to or exceeding ValCit-linked ADCs, while maintaining complete stability against human neutrophil elastase—an enzyme implicated in ValCitPABC-MMAE ADC-associated neutropenia and thrombocytopenia [1].
| Evidence Dimension | Protease cleavage specificity |
|---|---|
| Target Compound Data | Specifically cleaved by legumain; completely stable to human neutrophil elastase |
| Comparator Or Baseline | VC-PAB-MMAE: Cleaved by cathepsin B; susceptible to carboxylesterase 1C-mediated extracellular hydrolysis in mouse plasma |
| Quantified Difference | Qualitative difference in protease specificity: Asn-linkers resist elastase-mediated degradation, ValCit does not |
| Conditions | In vitro lysosomal tritosome cleavage assays; human neutrophil elastase stability testing |
Why This Matters
This differential protease specificity enables legumain-cleavable constructs to bypass cathepsin B-dependent processing, potentially expanding applicability to tumors with low cathepsin B expression while reducing neutrophil elastase-associated toxicities.
- [1] Gray ME, Zielinski KM, Xu F, et al. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. Xenobiotica. 2024;54(8):458-468. View Source
